Methyl 4,7-Dichloroindole-3-carboxylate
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Overview
Description
Methyl 4,7-Dichloroindole-3-carboxylate is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of chlorine atoms at the 4 and 7 positions of the indole ring and a carboxylate group at the 3 position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-Dichloroindole-3-carboxylate typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process forms the corresponding imine, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide (CuI). The highest product yields are achieved using tetrazole-1-acetic acid as the ligand .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Industrial production would likely optimize reaction conditions to maximize yield and purity, employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-Dichloroindole-3-carboxylate can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Nucleophilic substitution: The chlorine atoms at the 4 and 7 positions can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides are used.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indole derivative, while oxidation can produce an indole-3-carboxylic acid.
Scientific Research Applications
Methyl 4,7-Dichloroindole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,7-Dichloroindole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4,6-Dimethoxyindole-7-thiosemicarbazone derivatives: Evaluated for anticholinesterase properties.
Uniqueness
Methyl 4,7-Dichloroindole-3-carboxylate is unique due to the presence of chlorine atoms at the 4 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications in research and industry.
Biological Activity
Methyl 4,7-dichloroindole-3-carboxylate is an indole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
This compound features a dichlorinated indole structure with a carboxylate group. The synthesis generally involves halogenation and carboxylation reactions, which can be performed using various methods to ensure high yields and purity. The compound's molecular formula is C10H7Cl2NO2, with a molecular weight of approximately 232.07 g/mol.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing promising results in various areas:
-
Anticancer Activity :
- Studies indicate that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown cytotoxicity against breast cancer cells (MCF-7) and glioblastoma multiforme (GBM) cell lines, with IC50 values in the micromolar range .
- A specific series of indole-2-carboxamide derivatives demonstrated greater potency than doxorubicin in MCF-7 cells, suggesting that structural modifications can enhance anticancer efficacy .
- Antitubercular Activity :
-
Enzyme Inhibition :
- Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism. This interaction could have implications for its pharmacological applications.
Table 1: Summary of Biological Activities
Activity Type | Cell Line / Organism | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 1.35 | |
Anticancer | KNS42 (GBM) | 0.84 | |
Antitubercular | M. tb H37Rv | 0.32 | |
Cytochrome P450 Inhibition | CYP1A2 & CYP2C19 | N/A |
Detailed Findings
- Antitumor Mechanisms : The apoptotic effects of indole derivatives have been highlighted through increased levels of caspases and changes in Bcl-2 family protein expressions in treated cells, indicating a potential pathway for inducing cell death in tumors .
- Selectivity and Safety : Compounds similar to this compound exhibited selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Properties
Molecular Formula |
C10H7Cl2NO2 |
---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
methyl 4,7-dichloro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)5-4-13-9-7(12)3-2-6(11)8(5)9/h2-4,13H,1H3 |
InChI Key |
XQUJJJGOKFKDED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl |
Origin of Product |
United States |
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